Technical Monograph: 1,3-Benzodioxole, 5-(methoxymethoxy)-
Technical Monograph: 1,3-Benzodioxole, 5-(methoxymethoxy)-
Common Name: MOM-Protected Sesamol Parent Precursor: Sesamol (CAS: 533-31-3) Functional Class: Directed Ortho Metalation (DoM) Precursor / Masked Phenol
Executive Summary
In the architecture of complex aromatic synthesis, 5-(methoxymethoxy)-1,3-benzodioxole serves a dual function: it is a robust protective form of the oxidation-prone phenol Sesamol, and more critically, it acts as a regioselective directing group for lithiation.
While the methylenedioxy ring of the benzodioxole core offers weak directing capability, the installation of the methoxymethyl (MOM) ether creates a hierarchy of reactivity. This molecule allows researchers to bypass the electronic ambiguity of the native ring system, enabling precise C-H activation at the C6 position via Directed Ortho Metalation (DoM). This guide details the synthesis, safety protocols, and mechanistic utility of this intermediate in drug discovery workflows.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Data |
| IUPAC Name | 5-(methoxymethoxy)-1,3-benzodioxole |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Key Moiety 1 | 1,3-Benzodioxole: Electron-rich aromatic core.[1][2][3][4] |
| Key Moiety 2 | MOM Ether: Acetal-based protecting group ($ -O-CH_2-O-CH_3 $). |
| Stability | Stable to basic conditions (pH > 10), organolithiums, and nucleophiles. Labile to aqueous acids. |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid (derivative dependent). |
Synthesis Protocol: MOM Protection of Sesamol
Critical Safety Warning: This protocol utilizes Chloromethyl methyl ether (MOM-Cl) . MOM-Cl is a known human carcinogen (OSHA regulated). All operations must be performed in a functioning fume hood with double-gloving and specific waste disposal protocols.
Reaction Scheme
Experimental Workflow
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Preparation (Inert Atmosphere):
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Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
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Purge with Argon or Nitrogen.
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Charge with Sesamol (1.0 equiv, e.g., 10 mmol) and anhydrous Dichloromethane (DCM) or DMF (approx. 0.2 M concentration).[5]
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-
Deprotonation:
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Cool the solution to 0°C in an ice bath.
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Option A (Standard): Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.
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Option B (Rigorous): If using DMF, add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) carefully. Allow H₂ gas evolution to cease (approx. 30 min).
-
-
Protection Step:
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Add MOM-Cl (1.2 equiv) dropwise via syringe. Note: Commercial MOM-Cl is often supplied as a solution in methyl acetate or toluene.
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Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
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Monitoring:
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Check via TLC (Silica gel).
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Mobile Phase: Hexanes:EtOAc (8:2).
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Visualization: Sesamol (starting material) stains dark with FeCl₃ or KMnO₄. The Product (MOM-ether) is less polar and UV active but FeCl₃ negative (phenol is masked).
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-
Workup:
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Purification:
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Flash column chromatography (SiO₂).
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Gradient: 0% → 20% EtOAc in Hexanes.
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Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the protection of Sesamol.
Reactivity Profile: Directed Ortho Metalation (DoM)[9][10]
The primary value of 5-(methoxymethoxy)-1,3-benzodioxole lies in its reactivity with organolithiums (e.g., n-BuLi, t-BuLi).
The Mechanistic Driver: Chelation Control
The MOM group contains two oxygen atoms capable of coordinating Lithium. This coordination "anchors" the organolithium species close to the aromatic ring, significantly lowering the activation energy for deprotonation at the ortho position. This is the Complex Induced Proximity Effect (CIPE) .
Regioselectivity Analysis
The molecule has three potential sites for lithiation, but one dominates:
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C6 (Ortho to MOM): Preferred.
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Reasoning: The MOM group is a stronger Director of Metalation (DMG) than the methylenedioxy ring. The C6 position is sterically accessible and electronically activated.
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-
C4 (Between MOM and Dioxole): Disfavored.
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Reasoning: While electronically activated by both oxygens, this position suffers from severe steric clash (the "buttressing effect") between the MOM group and the dioxole ring.
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C2 (Between Dioxole Oxygens): Rare.
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Reasoning: The C2 proton is acidic, but DoM groups typically direct to the benzene ring carbons. C2 lithiation usually requires specific bases or carbene-like conditions.
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DoM Protocol (General)
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Solvent: Anhydrous THF (promotes de-aggregation of BuLi).
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Temperature: -78°C (kinetic control).
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Reagent: n-Butyllithium (1.1 equiv).
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Electrophile: Add aldehyde, halide, or borate ester to functionalize C6.
Figure 2: Mechanistic pathway for Directed Ortho Metalation (DoM) targeting the C6 position.
Deprotection Strategy
Once the complex scaffold is built via DoM, the phenol must often be revealed. The MOM group is an acetal, making it susceptible to acid-catalyzed hydrolysis.
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Standard Method: 6M HCl in Methanol/THF (1:1) at RT.
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Mild Method (Acid Sensitive Substrates): Trifluoroacetic acid (TFA) in DCM at 0°C.
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Specific Reagent: Bromotrimethylsilane (TMSBr) in DCM (cleaves MOM under neutral conditions via silyl ether intermediate).
References
-
Snieckus, V. (1990).[6][7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
- Gutsulyak, D. V., et al. (2011). "MOM-Cl Free Synthesis of MOM Ethers." Green Chemistry.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard text for MOM protection/deprotection conditions).
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Sesamol Data. PubChem Compound Summary for CID 68289 (Sesamol).
Sources
- 1. 1,3-Benzodioxole, 5-methoxy- | C8H8O3 | CID 592453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
